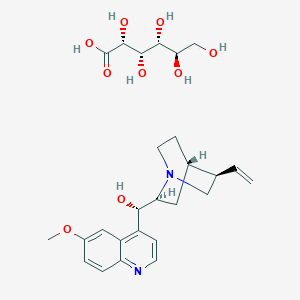

Quinidine gluconate

Description

Properties

CAS No. |

7054-25-3 |

|---|---|

Molecular Formula |

C26H36N2O9 |

Molecular Weight |

520.6 g/mol |

IUPAC Name |

(S)-[(4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C20H24N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19?,20-;2-,3-,4+,5-/m01/s1 |

InChI Key |

XHKUDCCTVQUHJQ-OSPZJNBRSA-N |

SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3C[C@@H]4CCN3C[C@@H]4C=C)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

D-Gluconic Acid compd. with Quinidine (1:1); Quinidine Gluconate; (9S)-6’-Methoxy-cinchonan-9-ol Mono-D-gluconate (Salt); Quinidine, mono-D-Gluconate (Salt); Dura-Tab; Duraquin; Gluquinate; Quinaglute; Quinate |

Origin of Product |

United States |

Foundational & Exploratory

Quinidine Gluconate's Core Mechanism of Action on Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular interactions and electrophysiological consequences of quinidine (B1679956) gluconate's action on voltage-gated sodium channels. Quinidine, a Class Ia antiarrhythmic agent, primarily exerts its therapeutic effects by modulating the function of these critical ion channels, thereby altering cardiac myocyte excitability and conduction. This document details the state-dependent binding kinetics, structural basis of interaction, and the experimental methodologies used to elucidate this mechanism.

Electrophysiological Effects and State-Dependent Blockade

Quinidine's primary mechanism of action is the blockade of the fast inward sodium current (INa) in cardiac muscle and Purkinje fibers.[1][2] This action depresses the rapid phase 0 depolarization of the cardiac action potential, leading to a decreased rate of rise (Vmax) and a reduction in the amplitude of the action potential without affecting the resting potential.[3][4] Consequently, conduction velocity in the atria, ventricles, and His-Purkinje system is slowed.[1]

A crucial aspect of quinidine's interaction with sodium channels is its state-dependent and use-dependent nature.[2][5] This means that quinidine's binding affinity for the sodium channel is not constant but varies depending on the conformational state of the channel (resting, open, or inactivated) and the frequency of channel activation.

Quinidine exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting (closed) state.[2][6][7] This preferential binding to channels that are actively participating in the action potential leads to a more pronounced block at higher heart rates, a phenomenon known as use-dependent block .[2][5] The recovery from this block is slow, with time constants in the range of 3 to 8 seconds near the normal resting potential.[7]

This state-dependent interaction is pivotal to its antiarrhythmic effect. By binding more potently to channels during depolarization and repolarization, quinidine effectively suppresses ectopic pacemakers and interrupts re-entrant circuits that underlie many tachyarrhythmias.[3]

Quantitative Analysis of Quinidine-Sodium Channel Interaction

The interaction of quinidine with sodium channels has been quantified through various electrophysiological and biochemical studies. The following table summarizes key quantitative data, providing a comparative overview of quinidine's affinity and kinetics for different sodium channel states and isoforms.

| Parameter | Value | Channel/Preparation | Experimental Condition | Reference |

| IC50 (Peak INa) | 28.9 ± 2.2 µM | hNav1.5 in HEK293 cells | Vhold = -95 mV | [8][9] |

| IC50 (Late INa) | 12.0 ± 0.7 µM | Rabbit ventricular myocytes | [10] | |

| Kd (Nonactivated State) | 10 µM | Rat cardiac myocytes | [3H]BTXB binding assay | [1] |

| Kd (Activated State) | 433 µM | Rat cardiac myocytes | [3H]BTXB binding assay | [1] |

| Recovery from Block (τ) | 3 to 8 s | Guinea-pig papillary muscle | Near normal resting potential | [4][7] |

| Tonic Block | 6.7 ± 1.2 % | hNav1.5 in HEK293 cells | [8] |

Structural Basis of Interaction

Recent advancements in structural biology have provided a high-resolution view of the quinidine binding site within the human cardiac sodium channel, Nav1.5. Cryo-electron microscopy (cryo-EM) studies have revealed that quinidine binds within the central pore of the channel, just beneath the selectivity filter.[11][12]

The binding pocket is formed by residues from transmembrane segments S6 of domains I, III, and IV.[11][12] This strategic position allows quinidine to physically obstruct the ion permeation pathway.[11] Furthermore, the binding of quinidine induces a conformational change, specifically a rotation of a key tyrosine residue, which leads to a tightening of the intracellular gate, further contributing to the channel blockade.[11]

Experimental Protocols

The characterization of quinidine's effect on sodium channels relies heavily on patch-clamp electrophysiology. The following provides a detailed methodology for a typical whole-cell voltage-clamp experiment.

Cell Preparation and Recording

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac sodium channel α-subunit (hNav1.5) and the β1-subunit are commonly used.[3]

-

Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.

-

Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Solutions:

-

External Solution (in mM): 130 NaCl, 4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[13]

-

Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

-

-

Recording Procedure: Glass micropipettes with a resistance of 2-4 MΩ are used to form a high-resistance seal (gigaohm) with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration. Series resistance is compensated to minimize voltage errors.

Voltage-Clamp Protocols

To investigate the state- and use-dependent block by quinidine, specific voltage-clamp protocols are applied:

-

Tonic Block Protocol: To assess the block of resting channels, a holding potential of -120 mV is maintained, from which brief depolarizing pulses (e.g., to -20 mV for 20 ms) are applied at a low frequency (e.g., 0.1 Hz).

-

Use-Dependent Block Protocol: To evaluate the block at higher frequencies, a train of depolarizing pulses (e.g., to -20 mV for 20 ms) is applied at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) from a holding potential of -100 mV.

-

State-Dependent Block (Inactivated State) Protocol: To determine the affinity for the inactivated state, a series of depolarizing pre-pulses of varying durations are applied to inactivate the channels before a test pulse is used to measure the available current.

Data Analysis

The recorded sodium currents are analyzed to determine the peak current amplitude. The percentage of block is calculated by comparing the current in the presence of quinidine to the control current. Dose-response curves are generated by plotting the percentage of block against the quinidine concentration and fitting the data with the Hill equation to determine the IC50 value. Kinetic parameters, such as the time constants of block onset and recovery, are determined by fitting the current decay and recovery phases with exponential functions.

Visualizations

Signaling Pathway of Quinidine's Action

Caption: Signaling pathway illustrating quinidine's blockade of Nav1.5 and its downstream electrophysiological effects.

Experimental Workflow for Assessing Quinidine's Effect

Caption: A typical experimental workflow for characterizing the effects of quinidine on sodium channels.

Logical Relationship of State-Dependent Blockade

Caption: The state-dependent binding of quinidine to the voltage-gated sodium channel.

References

- 1. Class I antiarrhythmic drug receptor: biochemical evidence for state-dependent interaction with quinidine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probing kinetic drug binding mechanism in voltage-gated sodium ion channel: open state versus inactive state blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. PDB-6lqa: voltage-gated sodium channel Nav1.5 with quinidine - Yorodumi [pdbj.org]

- 7. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]

- 11. Structural Basis for Pore Blockade of the Human Cardiac Sodium Channel Nav 1.5 by the Antiarrhythmic Drug Quinidine* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

An In-depth Technical Guide to Quinidine Gluconate's Effect on Cardiac Action Potential Duration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophysiological effects of quinidine (B1679956) gluconate on the duration of the cardiac action potential. Quinidine, a Class Ia antiarrhythmic agent, has a long history in the management of cardiac arrhythmias.[1][2] Its primary mechanism of action involves the modulation of multiple cardiac ion channels, which collectively leads to a prolongation of the action potential duration (APD) and the effective refractory period.[3][4] This guide delves into the quantitative effects of quinidine on APD, details the experimental protocols used to elucidate these effects, and provides visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: Multi-Ion Channel Blockade

Quinidine's primary antiarrhythmic effect stems from its ability to block several key ion channels involved in the cardiac action potential. This multi-channel blockade is complex and results in a net prolongation of the action potential.

Sodium Channel (INa) Blockade

As a Class Ia antiarrhythmic, quinidine's principal action is the blockade of the fast inward sodium current (INa).[3][4][5] This action slows the rate of depolarization during Phase 0 of the action potential, leading to a decrease in conduction velocity in the atria, ventricles, and His-Purkinje system.[3][6] This "use-dependent" blockade is more pronounced at higher heart rates.[4][5]

Potassium Channel (IK) Blockade

Quinidine also blocks several potassium currents that are crucial for repolarization (Phases 2 and 3). Notably, it inhibits the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[4] This inhibition of potassium efflux slows the repolarization process, thereby prolonging the action potential duration.[3][6] Additionally, quinidine has been shown to be a potent inhibitor of the transient outward current (Ito), which contributes to the early phase of repolarization.[7][8]

Calcium Channel (ICa) Blockade

While less pronounced than its effects on sodium and potassium channels, quinidine also exerts a blocking effect on the L-type calcium current (ICaL).[4][9] This contributes to the plateau phase (Phase 2) of the action potential.

The integrated effect of these ion channel interactions is a significant prolongation of the cardiac action potential duration, which is the basis for quinidine's antiarrhythmic properties.[4]

Quantitative Effects on Action Potential Duration

The following tables summarize the quantitative effects of quinidine on cardiac action potential duration across different experimental models and concentrations.

| Species | Cardiac Tissue | Quinidine Concentration | Pacing Cycle Length (ms) | Change in APD95 | Citation |

| Human | Atria | 2.5 µM | 1000 | +33 ± 7% | [10] |

| Human | Atria | 2.5 µM | 300 | +12 ± 4% | [10] |

| Canine | Ventricular Myocytes | 5-20 µM | - | Decreased | [9] |

| Guinea Pig | Ventricular Myocytes | 10 µM | - | Prolonged | [11] |

| Rabbit | Atrium & Ventricle | 3-10 µM | - | Lengthened | [8] |

Note: APD95 refers to the action potential duration at 95% repolarization.

| Species | Cardiac Tissue | Quinidine Concentration | Effect on Other Electrophysiological Parameters | Citation |

| Canine | Purkinje Fibers | 0.2 - 1 x 10-5 M | Reduced Vmax, Reduced slope of phase 3, Increased slope of phase 2 | [12] |

| Human | - | 320 mg (i.v.) | Increased QTc and QT intervals | [13] |

Experimental Protocols

The investigation of quinidine's effects on cardiac action potential duration relies on sophisticated electrophysiological techniques.

Patch-Clamp Electrophysiology

This is the primary technique for measuring the effect of quinidine on specific ion currents in isolated cardiac myocytes or in cell lines expressing specific ion channels.

-

Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig, rabbit, or human atrial/ventricular tissue). Alternatively, cell lines like HEK293 or CHO cells are transfected to express a single type of ion channel (e.g., hERG for IKr).

-

Recording Configuration: The whole-cell patch-clamp configuration is most commonly used. A glass micropipette with a tip diameter of ~1 µm forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the entire cell.

-

Solutions: The intracellular (pipette) and extracellular (bath) solutions are designed to isolate the specific ion current of interest. For example, to record potassium currents, sodium and calcium channel blockers are included in the bath solution.

-

Voltage Protocols: Specific voltage-clamp protocols are applied to the cell to elicit the desired ion currents. For instance, a depolarizing voltage step from a holding potential will activate voltage-gated channels.

-

Data Acquisition and Analysis: The resulting currents are amplified, filtered, and digitized. The peak current amplitude, activation and inactivation kinetics, and dose-response relationships for quinidine blockade are then analyzed.

Microelectrode Recordings from Intact Tissue

This technique is used to measure action potentials from multicellular preparations, such as papillary muscles or Purkinje fibers.

-

Tissue Preparation: Cardiac tissue is dissected and placed in a tissue bath continuously superfused with oxygenated Tyrode's solution at a physiological temperature.

-

Recording: A sharp glass microelectrode filled with a conducting solution (e.g., 3 M KCl) is used to impale a single cell within the tissue.

-

Stimulation: The tissue is stimulated at a constant frequency using external electrodes.

-

Data Analysis: The recorded action potentials are analyzed for various parameters, including resting membrane potential, action potential amplitude, maximum upstroke velocity (Vmax), and action potential duration at different levels of repolarization (e.g., APD50, APD90). The effects of different concentrations of quinidine are then quantified.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows related to quinidine's effect on cardiac action potential duration.

Caption: Molecular mechanism of quinidine's effect on cardiac ion channels.

Caption: Experimental workflow for patch-clamp electrophysiology.

Conclusion

This compound prolongs the cardiac action potential duration through a complex interplay of blocking multiple ion channels, primarily the fast sodium current and various potassium currents. This guide has provided a detailed overview of the quantitative effects, the experimental methodologies used to determine these effects, and visual representations of the underlying mechanisms. A thorough understanding of these principles is essential for researchers and professionals involved in the development and application of antiarrhythmic therapies. The provided data and protocols serve as a valuable resource for further investigation into the electrophysiological properties of quinidine and other antiarrhythmic agents.

References

- 1. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Quinidine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]

- 7. Effects of quinidine on the action potential duration restitution property in the right ventricular outflow tract in patients with brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinidine-induced inhibition of transient outward current in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of flecainide and quinidine on human atrial action potentials. Role of rate-dependence and comparison with guinea pig, rabbit, and dog tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinidine delays IK activation in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Time course of the electrophysiological effects of quinidine on canine cardiac Purkinje fibers: concentration dependence and comparison with lidocaine and disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electrophysiological effects of quinidine alone and of the combination quinidine-verapamil on AV conduction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Quinidine Gluconate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinidine (B1679956), a Class Ia antiarrhythmic agent, exerts its therapeutic effects through the modulation of multiple cardiac ion channels. This technical guide provides a comprehensive in vitro pharmacological profile of quinidine gluconate, focusing on its interactions with key physiological targets. The primary mechanism of action is the blockade of fast inward sodium channels (Nav1.5), leading to a decreased rate of depolarization in cardiomyocytes.[1][2] Additionally, quinidine demonstrates significant activity at various potassium channels, including hERG, which contributes to the prolongation of the action potential duration.[1][2] Its pharmacological profile is further characterized by interactions with calcium channels, as well as muscarinic and adrenergic receptors.[3][4] Understanding this multi-target profile is crucial for both efficacy and safety assessment in drug development. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of relevant pathways and workflows.

Core Mechanism of Action: Multi-Ion Channel Blockade

Quinidine's antiarrhythmic properties stem from its ability to block several critical ion channels involved in the cardiac action potential. Its classification as a Class Ia antiarrhythmic is primarily due to its potent, use-dependent blockade of the fast inward sodium current (INa), which slows the upstroke of the action potential (Phase 0) and reduces conduction velocity in cardiac tissue.[1][2]

Beyond its primary effect on sodium channels, quinidine is a non-selective ion channel blocker, also impacting several potassium currents, which prolongs the repolarization phase (Phase 3) of the action potential.[1] This multifaceted channel blockade is central to its therapeutic application in managing various arrhythmias.

Quantitative Pharmacological Data

The following tables summarize the in vitro inhibitory activities of quinidine against various ion channels, receptors, and enzymes. These values represent critical parameters for understanding the potency and selectivity of this compound.

Ion Channel Inhibition

| Target Ion Channel | Channel Subtype | Test System | IC50 (µM) | Reference(s) |

| Sodium Channel | Nav1.5 (peak) | HEK293 cells | 28.9 - 40.3 | [5][6] |

| Potassium Channel | hERG (Kv11.1) | CHO cells | 0.3 | [7] |

| KvLQT1/minK (IKs) | CHO cells | >30 | [8] | |

| Kv4.3 (Ito) | CHO cells | >30 | [8] | |

| Kv1.5 | HL-1 atrial myocytes | ~1 | [9] | |

| Kv1.4 | Xenopus oocytes | Not specified | [10] | |

| Kv1.2 | Xenopus oocytes | Not specified | [10] | |

| Transient Outward (Ito) | Xenopus oocytes | 875 (at +60 mV) | [8] | |

| Calcium Channel | Cav1.2 | CHO cells | >10 | [8] |

Receptor Binding Affinity

| Target Receptor | Receptor Subtype | Radioligand | Test System | Ki (µM) | Reference(s) |

| Adrenergic Receptor | α1 | [³H]prazosin | Rat heart membranes | 2.2 | [1] |

| α2 | [³H]yohimbine | Human platelets | 1.9 | [1] | |

| α2 | [³H]clonidine | Not specified | 0.06 | [2] | |

| Muscarinic Receptor | M1, M2, M3, M4, M5 | Not specified | Not specified | Not specified | [4] |

Note: Specific Ki values for individual muscarinic receptor subtypes were not detailed in the provided search results, though quinidine is known to have anticholinergic (muscarinic antagonist) properties.

Enzyme Inhibition

| Target Enzyme | Substrate | Test System | Ki (µM) | Reference(s) |

| Cytochrome P450 | CYP2D6 | Yeast microsomes | 0.027 | [11] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments used to characterize the pharmacological profile of this compound.

Patch-Clamp Electrophysiology for Cardiac Ion Channels

This technique is the gold standard for measuring the effects of compounds on ion channel function.

4.1.1 Cell Preparation:

-

Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human cardiac ion channel of interest (e.g., Nav1.5, hERG, Cav1.2) are commonly used.[5][7]

-

Primary Cells: Cardiomyocytes can be enzymatically isolated from animal hearts (e.g., guinea pig, rabbit) for studies in a more native environment.

4.1.2 Recording Solutions:

-

External (Bath) Solution (for Nav1.5 and hERG): (in mM) 130 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 12.5 Dextrose; pH adjusted to 7.4 with NaOH.[5]

-

Internal (Pipette) Solution (for Nav1.5 and hERG): (in mM) 120 K-gluconate, 20 KCl, 1.5 MgATP, 10 HEPES, 5 EGTA; pH adjusted to 7.3 with KOH.[5]

-

External (Bath) Solution (for Cav1.2): (in mM) 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Dextrose; pH adjusted to 7.4 with NaOH.[5]

-

Internal (Pipette) Solution (for Cav1.2): (in mM) 120 Cs-Aspartate, 10 CsCl, 5 MgATP, 0.4 TrisGTP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.[5]

4.1.3 Voltage-Clamp Protocols (FDA CiPA Recommendations):

-

hERG (Kv11.1):

-

Nav1.5 (Peak Current):

-

Holding potential: -95 mV.

-

Depolarization step to -15 mV for a duration sufficient to elicit peak current.

-

Protocol is repeated at a frequency that allows for recovery from inactivation (e.g., 0.1 Hz).

-

Peak inward current is measured at the -15 mV step.[5]

-

-

Cav1.2:

-

Holding potential: -80 mV.

-

Depolarization step to 0 mV for 40 ms.

-

Further depolarization to +30 mV for 200 ms.

-

Repolarizing ramp to -80 mV over 100 ms.

-

Protocol is repeated every 5 seconds.

-

Peak inward current is measured during the initial depolarization step.[5]

-

4.1.4 Data Analysis:

-

The inhibitory effect of quinidine is determined by comparing the current amplitude in the presence and absence of the compound.

-

Concentration-response curves are generated, and IC50 values are calculated using a suitable fitting model (e.g., Hill equation).

Radioligand Binding Assays for Receptor Affinity

These assays are used to determine the binding affinity (Ki) of a compound to a specific receptor.

4.2.1 Membrane Preparation:

-

Tissues (e.g., rat heart, human platelets) or cells expressing the target receptor are homogenized in a suitable buffer.[1]

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended.

4.2.2 Binding Assay:

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]prazosin for α1-adrenergic receptors, [³H]yohimbine for α2-adrenergic receptors) is incubated with the membrane preparation in the presence of varying concentrations of quinidine.[1]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

4.2.3 Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand and is subtracted from the total binding to yield specific binding.

-

The concentration of quinidine that inhibits 50% of the specific radioligand binding (IC50) is determined from competition binding curves.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Enzyme Inhibition Assays (CYP2D6)

These assays evaluate the inhibitory potential of a compound on drug-metabolizing enzymes.

4.3.1 In Vitro System:

-

Human liver microsomes or recombinant human CYP2D6 expressed in a suitable system (e.g., yeast microsomes) are used as the enzyme source.[11]

4.3.2 Assay Protocol:

-

Substrate: A specific substrate for CYP2D6, such as dextromethorphan (B48470), is used.[11]

-

Incubation: The enzyme source is incubated with the substrate, NADPH (as a cofactor), and varying concentrations of quinidine.

-

Analysis: The formation of the metabolite (e.g., dextrorphan (B195859) from dextromethorphan) is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

4.3.3 Data Analysis:

-

The rate of metabolite formation in the presence of quinidine is compared to the control (no inhibitor).

-

IC50 and Ki values are determined from the concentration-inhibition curves.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the in vitro pharmacology of this compound.

Caption: Quinidine's impact on the cardiac action potential via ion channel blockade.

Caption: A typical workflow for a whole-cell patch-clamp experiment.

Caption: The multi-target pharmacological profile of this compound.

References

- 1. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 5. fda.gov [fda.gov]

- 6. Whole Cell Patch Clamp Protocol [protocols.io]

- 7. benchchem.com [benchchem.com]

- 8. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 9. benchchem.com [benchchem.com]

- 10. ClinPGx [clinpgx.org]

- 11. researchgate.net [researchgate.net]

- 12. sophion.com [sophion.com]

A Historical Perspective of Quinidine Gluconate in Cardiac Research: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Quinidine (B1679956), a Class Ia antiarrhythmic agent, has a storied history in the annals of cardiac research. Originally derived from the bark of the cinchona tree, its journey from a folk remedy for "palpitations" to a cornerstone of electrophysiological study is a compelling narrative of scientific discovery. This in-depth technical guide provides a historical perspective on the use of quinidine gluconate in cardiac research, detailing its mechanism of action, key experimental findings, and the methodologies that elucidated its effects. We present a comprehensive overview of its interactions with cardiac ion channels, supported by quantitative data from seminal studies, and illustrate the fundamental experimental workflows and signaling pathways. This document serves as a valuable resource for researchers and drug development professionals, offering insights into the legacy of quinidine and its enduring impact on the field of cardiology.

Introduction: From Cinchona Bark to Cardiac Care

The antiarrhythmic properties of cinchona bark, the source of quinine (B1679958) and its dextrorotatory diastereomer quinidine, were recognized long before the advent of modern electrophysiology. For centuries, extracts of the cinchona tree were used to treat malaria, and anecdotal reports of its efficacy in quieting an irregular pulse were not uncommon. However, it was not until the early 20th century that these observations were systematically investigated. The development of this compound, a more soluble and parenterally administrable form, facilitated its widespread clinical use and its adoption as a critical tool in cardiac research.

Mechanism of Action: Unraveling the Electrophysiological Effects

The primary antiarrhythmic action of quinidine is its blockade of voltage-gated ion channels in the cardiac myocyte membrane. This multi-channel blockade alters the cardiac action potential, thereby modifying the electrical properties of the heart.

Sodium Channel Blockade

Quinidine is a potent blocker of the fast sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This blockade is "use-dependent," meaning its efficacy increases with higher heart rates. By inhibiting INa, quinidine decreases the maximum rate of depolarization (Vmax), which in turn slows conduction velocity in the atria, ventricles, and His-Purkinje system.

Potassium Channel Blockade

In addition to its effects on sodium channels, quinidine also blocks several potassium currents, most notably the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current. This inhibition of potassium efflux prolongs the duration of the action potential (APD) and increases the effective refractory period (ERP) of cardiac tissue.

Quantitative Data from Historical Studies

The following tables summarize key quantitative data from various studies on the effects of quinidine on cardiac electrophysiology.

Table 1: Effect of Quinidine on Cardiac Action Potential Parameters

| Parameter | Species/Preparation | Quinidine Concentration (µM) | Effect | Reference(s) |

| Vmax (Maximum Upstroke Velocity) | Canine Purkinje Fibers | 10 | ↓ (Depression evident) | [1] |

| Canine Ventricular Myocytes | 5-20 | ↓ | [2] | |

| Human Papillary Muscle | Not specified | ↓ | [3] | |

| APD (Action Potential Duration) | Canine Purkinje Fibers | 1 | ↑ | [1] |

| Canine Ventricular Myocytes | 5-20 | ↑ (after washout) | [2] | |

| Canine Heart (in vivo) | Therapeutic | ↑ by 8-12 msec | [4] | |

| ERP (Effective Refractory Period) | Guinea Pig Ventricle | 50-100 | ↑ | [5] |

| Human (in vivo) | Therapeutic (mean plasma 2.2 µg/mL) | ↑ | [6] | |

| Canine Heart (in vivo) | Therapeutic | ↑ (rate-dependent) | [4][7] | |

| Conduction Velocity | Canine Purkinje Fibers | Concentration-dependent | ↓ | [8] |

| Dog (in vivo) | 5-10 mg/L (serum) | ↓ in Purkinje tissue | [9][10] | |

| Guinea Pig Papillary Muscle | 1-100 | ↓ | [5] |

Table 2: Quinidine's Inhibitory Effects on Cardiac Ion Channels

| Ion Channel | Experimental System | IC50 (µM) | Reference(s) |

| Nav1.5 (Peak INa) | Canine Purkinje Fibers | Not specified | Blockade demonstrated |

| hERG (IKr) | Rabbit Ventricular Myocytes | 3-10 | Potent and selective inhibition |

| Delayed Rectifier K+ Current (IK) | Rabbit Purkinje Fibers | ~5 µg/mL | 68 ± 6% reduction |

| Transient Outward K+ Current (Ito) | Rabbit Atrial and Ventricular Myocytes | 3-10 | Potent and selective inhibition |

Experimental Protocols

The investigation of quinidine's mechanism of action has relied heavily on classical electrophysiological techniques.

Microelectrode Recording in Cardiac Tissues

Objective: To measure transmembrane action potentials from multicellular cardiac preparations (e.g., Purkinje fibers, papillary muscles).

Methodology:

-

Tissue Preparation: The heart is rapidly excised from the animal model (e.g., dog, rabbit, guinea pig) and placed in cold, oxygenated Tyrode's solution. A suitable preparation, such as a Purkinje fiber strand or a papillary muscle, is dissected and mounted in a tissue bath.

-

Superfusion: The tissue is continuously superfused with oxygenated (95% O2, 5% CO2) Tyrode's solution maintained at a physiological temperature (typically 37°C).

-

Stimulation: The preparation is stimulated at a constant frequency using bipolar electrodes.

-

Recording: A sharp glass microelectrode filled with 3 M KCl is advanced into a cell to record the transmembrane potential.

-

Data Acquisition: The amplified signal is displayed on an oscilloscope and recorded for analysis of action potential parameters (Vmax, APD, etc.) before and after the application of this compound.

Voltage Clamp and Patch Clamp Techniques

Objective: To measure the flow of ions through specific channels in the cell membrane of isolated cardiac myocytes.

Methodology:

-

Cell Isolation: Single cardiac myocytes are enzymatically dissociated from ventricular or atrial tissue.

-

Electrode Preparation: For whole-cell patch clamp, a glass micropipette with a smooth tip is filled with an internal solution mimicking the intracellular environment.

-

Giga-seal Formation: The micropipette is pressed against the cell membrane, and suction is applied to form a high-resistance seal (giga-seal).

-

Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch, allowing electrical access to the cell's interior.

-

Voltage Clamp Protocol: The membrane potential is held at a set level ("clamped") by a feedback amplifier. Step or ramp changes in voltage are applied to elicit and measure the currents flowing through different ion channels.

-

Drug Application: this compound is added to the external solution to determine its effect on the measured ionic currents.

Visualizing Pathways and Processes

Signaling Pathway of Quinidine's Action

References

- 1. Action potential prolongation and induction of abnormal automaticity by low quinidine concentrations in canine Purkinje fibers. Relationship to potassium and cycle length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiological study of human ventricular heart muscle treated with quinidine: interaction with isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frequency-dependent effects of quinidine on the relationship between action potential duration and refractoriness in the canine heart in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of quinidine on arrhythmias and conduction in an isolated tissue model of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of rate on prolongation of ventricular refractoriness by quinidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frequency-dependent effect of quinidine, mexiletine, and their combination on postrepolarization refractoriness in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of concentration- and use-dependent effects of quinidine from conduction delay and declining conduction velocity in canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. ahajournals.org [ahajournals.org]

Quinidine Gluconate's Role in Blocking Potassium Efflux: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine (B1679956), a class Ia antiarrhythmic agent, exerts its therapeutic effects primarily by modulating cardiac ion channels. While its action as a sodium channel blocker is well-established, its significant interaction with potassium channels, leading to a reduction in potassium efflux, is critical to its antiarrhythmic and proarrhythmic properties. This technical guide provides an in-depth analysis of the molecular mechanisms, electrophysiological consequences, and experimental evaluation of quinidine gluconate's role in blocking potassium efflux. Quantitative data from various studies are summarized, key experimental protocols are detailed, and signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in cardiology and drug development.

Introduction

Quinidine, a stereoisomer of quinine, has a long history in the management of cardiac arrhythmias, including atrial fibrillation, atrial flutter, and ventricular arrhythmias.[1][2][3] Its primary classification as a Class Ia antiarrhythmic stems from its ability to block the fast inward sodium current (INa), thereby slowing the phase 0 depolarization of the cardiac action potential.[1][4][5] However, a crucial aspect of its pharmacodynamic profile is the blockade of multiple potassium channels, which are responsible for the repolarization phase of the action potential. This inhibition of potassium efflux leads to a prolongation of the action potential duration (APD) and the effective refractory period, contributing to its antiarrhythmic efficacy.[1][5] Conversely, this same mechanism, particularly the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, is responsible for the prolongation of the QT interval on the electrocardiogram, a biomarker for the risk of developing the potentially fatal arrhythmia, Torsades de Pointes.[4][6][7]

Molecular Mechanism of Potassium Channel Blockade

Quinidine interacts with and blocks several types of voltage-gated potassium channels in cardiac myocytes. The primary targets include:

-

The rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current: These currents are crucial for phase 3 repolarization of the cardiac action potential. Blockade of IKr, mediated by hERG channels, is a prominent effect of quinidine and a major contributor to APD prolongation.[4]

-

The inward potassium rectifier current (IK1): This current helps maintain the resting membrane potential and contributes to the final phase of repolarization.[4][8]

-

The transient outward potassium current (Ito): This current is involved in the early phase of repolarization (phase 1).[4][9]

-

The ATP-sensitive potassium channel (IKATP): This channel links cellular metabolism to electrical activity.[4]

-

Atrial-specific potassium channels like Kv1.5 (mediating IKur): The blockade of these channels is relevant for the treatment of atrial arrhythmias.[10]

The mechanism of blockade is often state-dependent, with quinidine showing a higher affinity for the open or inactivated states of the channels.[2][9][11] For instance, quinidine's block of hKv1.5 is described as an open-channel block.[10][11]

Quantitative Analysis of Quinidine's Effect on Potassium Channels

The potency of quinidine's blockade on various potassium channels has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of this potency.

| Potassium Channel Current | Channel Subunit | Species/Cell Line | IC50 / Kd | Voltage Dependence of Block | Reference |

| IKr | hERG | Xenopus oocytes | 3.00 ± 0.03 µM | Voltage- and time-dependent | [12] |

| IKr | hERG | Ltk- cells | 0.8 ± 0.1 µM | - | [12] |

| IKr | hERG | tsA-201 cells | 0.32 ± 0.01 µM | - | [13] |

| IKur | hKv1.5 | Human embryonic kidney cells | Kd at +60 mV = 7.2 µM | Senses 20-30% of the transmembrane electrical field | [14] |

| Ito | RHK1 (Kv1.4) | Xenopus oocytes | 875 µM at +60 mV | Voltage-dependent | [9] |

| IK1 | - | Pediatric human atrial myocytes | Higher IC50 than adult | Age-dependent differences | [8] |

| IK1 | - | Adult human atrial myocytes | Lower IC50 than pediatric | Age-dependent differences | [8] |

Electrophysiological Consequences of Potassium Efflux Blockade

The primary electrophysiological consequence of quinidine-induced potassium channel blockade is the prolongation of the cardiac action potential duration (APD). This effect is rate-dependent, with a more pronounced effect at slower heart rates ("reverse use-dependence").

| Parameter | Pacing Cycle Length (ms) | Change Induced by Quinidine | Reference |

| Action Potential Duration (APD90) | 600 | Increased by ~25 ms | [15][16] |

| Action Potential Duration (APD90) | 500 | Increased by ~25 ms | [15][16] |

| Action Potential Duration (APD90) | 400 | Increased by ~25 ms | [15][16] |

| Action Potential Duration (APD90) | 350 | Attenuated effect | [15][16] |

| Action Potential Duration (APD90) | 300 | Negligible effect | [15][16] |

This prolongation of the APD contributes to an increase in the effective refractory period of cardiac tissue, which can terminate and prevent re-entrant arrhythmias.[17] However, excessive APD prolongation can lead to early afterdepolarizations (EADs) and the development of Torsades de Pointes.

Experimental Protocols

The investigation of quinidine's effects on potassium channels relies on sophisticated electrophysiological techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the flow of ions through all the channels on the surface of a single isolated cell.

Methodology:

-

Cell Preparation: Cardiac myocytes are enzymatically isolated from tissue samples (e.g., human atrial appendages) or cultured cell lines (e.g., HEK293, tsA-201) expressing the specific potassium channel of interest are used.

-

Pipette Fabrication: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an internal solution mimicking the intracellular ionic composition.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing for electrical access to the entire cell.

-

Voltage Clamp: The membrane potential is held constant ("clamped") at a desired voltage by a feedback amplifier.

-

Data Acquisition: Voltage steps are applied to activate the potassium channels, and the resulting ionic currents are measured.

-

Drug Application: this compound is applied to the extracellular solution at varying concentrations to determine its effect on the recorded currents.

Single-Channel Patch-Clamp Electrophysiology

This technique allows for the recording of ion flow through a single channel, providing insights into channel gating kinetics.

Methodology:

-

Cell-Attached or Inside-Out Configuration: Following giga-seal formation, the patch of membrane can either remain attached to the cell (cell-attached) or be excised (inside-out).

-

Voltage Clamp and Data Acquisition: The potential across the membrane patch is controlled, and the opening and closing of a single channel are recorded as discrete current steps.

-

Data Analysis: The open probability, mean open time, and single-channel conductance are analyzed before and after the application of quinidine.

Visualizations

Signaling Pathway of Quinidine-Induced Potassium Channel Blockade

Caption: Mechanism of quinidine's effect on cardiac repolarization.

Experimental Workflow for Whole-Cell Patch-Clamp Analysis

Caption: Workflow for studying quinidine's effects using patch-clamp.

Logical Relationship: Quinidine Action and Clinical Outcomes

Caption: Relationship between quinidine's actions and clinical effects.

Conclusion

This compound's interaction with cardiac potassium channels is a cornerstone of its antiarrhythmic activity and also the source of its most significant safety concerns. The blockade of potassium efflux, leading to a prolongation of the action potential duration, is a finely balanced mechanism. A thorough understanding of the specific potassium channels involved, the quantitative aspects of their blockade, and the resulting electrophysiological changes is paramount for the safe and effective use of quinidine and for the development of novel antiarrhythmic agents with improved safety profiles. The experimental protocols and visualizations provided in this guide offer a framework for continued research into the complex pharmacology of quinidine and its impact on cardiac electrophysiology.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Quinidine | Side Effects, Dosage, Uses, and More [healthline.com]

- 4. Quinidine - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. gastroscan.ru [gastroscan.ru]

- 8. ahajournals.org [ahajournals.org]

- 9. Block of transient outward-type cloned cardiac K+ channel currents by quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Gating charge and ionic currents associated with quinidine block of human Kv1.5 delayed rectifier channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Frequency-dependent effects of quinidine on the ventricular action potential and QRS duration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]

The Discovery and Development of Quinidine Salts: A Technical Guide for Researchers

An In-depth Exploration of a Foundational Antiarrhythmic Agent for Scientific and Drug Development Professionals

Abstract

Quinidine (B1679956), a naturally occurring cinchona alkaloid and a stereoisomer of quinine (B1679958), holds a significant place in the history of cardiovascular medicine as one of the earliest antiarrhythmic drugs.[1] This technical guide provides a comprehensive overview of the discovery, development, and core scientific principles of quinidine and its salts. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. The guide delves into the multifaceted mechanism of action of quinidine, focusing on its interactions with cardiac ion channels, and presents key quantitative data in a structured format. Furthermore, it offers detailed experimental protocols for the investigation of quinidine's properties and visualizes complex pathways and workflows to facilitate a deeper understanding of its pharmacology.

Introduction: From Cinchona Bark to Cardiac Care

The therapeutic effects of cinchona bark were recognized long before the active compounds were isolated.[2] Jean-Baptiste de Sénac, in 1749, noted the bark's efficacy in treating "rebellious palpitations."[2] However, it was in 1918 that Walter Frey demonstrated quinidine's effectiveness in converting atrial fibrillation to a normal sinus rhythm, marking its entry into modern cardiology.[3] Quinidine is a Class IA antiarrhythmic agent, and its primary use has been in the management of various atrial and ventricular arrhythmias.[4][5] While its use has declined with the advent of newer drugs with more favorable side-effect profiles, quinidine remains a valuable tool in specific clinical scenarios and a subject of ongoing research, particularly in the context of certain genetic arrhythmia syndromes.[6]

Physicochemical Properties of Quinidine and Its Salts

Quinidine is commercially available primarily as two salts: quinidine sulfate (B86663) and quinidine gluconate. The choice of salt can influence the drug's pharmacokinetic properties.[7][8] The fundamental physicochemical characteristics of quinidine and its common salts are summarized below.

| Property | Quinidine Base | Quinidine Sulfate Dihydrate | This compound |

| Molecular Formula | C₂₀H₂₄N₂O₂ | (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O | C₂₀H₂₄N₂O₂·C₆H₁₂O₇ |

| Molecular Weight | 324.42 g/mol | 782.94 g/mol | 520.58 g/mol |

| Appearance | White crystalline powder | Fine, needle-like white crystals | White powder |

| Solubility in Water | Sparingly soluble | Slightly soluble | Soluble |

| Quinidine Base Content | 100% | ~83% | ~62% |

| pKa | 5.4 and 10.0 | - | - |

| LogP (Octanol/Water) | 3.44 | - | - |

Mechanism of Action: A Multi-Ion Channel Blocker

Quinidine exerts its antiarrhythmic effects through the blockade of multiple cardiac ion channels, which in turn modifies the cardiac action potential.[2] This multi-channel blockade is a hallmark of its pharmacological profile.

Sodium Channel Blockade

The primary mechanism of action of quinidine as a Class IA antiarrhythmic is the blockade of the fast inward sodium current (INa), mediated by the Nav1.5 channel.[2][9] This action is "use-dependent," meaning the degree of block increases with higher heart rates.[9] By inhibiting INa, quinidine slows the rapid depolarization (Phase 0) of the cardiac action potential, leading to a decrease in the maximum rate of rise (Vmax) and a slowing of conduction velocity throughout the heart.[10][11]

Potassium Channel Blockade

Quinidine also blocks several types of potassium channels, which contributes to the prolongation of the action potential duration (APD) and, consequently, the QT interval on an electrocardiogram (ECG).[9] Key potassium currents affected include:

-

The rapid component of the delayed rectifier potassium current (IKr): Blockade of this current, carried by the hERG channel, is a significant contributor to APD prolongation.[2]

-

The slow component of the delayed rectifier potassium current (IKs): Inhibition of IKs also contributes to prolonging repolarization.[9]

-

The transient outward potassium current (Ito): This current is important in the early phase of repolarization.[9]

-

The inward rectifier potassium current (IK1): This current helps maintain the resting membrane potential.[9]

Calcium Channel Blockade

Quinidine has a modest blocking effect on the L-type calcium current (ICaL), which can contribute to a negative inotropic effect (reduced contractility).[9]

Other Actions

Quinidine also exhibits anticholinergic (vagolytic) properties, which can lead to an increased heart rate, and it acts as an alpha-adrenergic antagonist, causing peripheral vasodilation.[2][9]

Diagram: Molecular Targets of Quinidine

Caption: Quinidine's blockade of multiple cardiac ion channels and the resulting electrophysiological effects.

Pharmacokinetics of Quinidine Salts

The two most common salt forms, sulfate and gluconate, exhibit different pharmacokinetic profiles, primarily in their rates of absorption.

| Parameter | Quinidine Sulfate (Immediate-Release) | This compound (Extended-Release) |

| Bioavailability | ~70-85% | ~70-85% |

| Time to Peak Plasma Conc. | ~1-2 hours | ~3-5 hours |

| Elimination Half-life | 6-8 hours | 6-8 hours |

| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) |

| Active Metabolite | 3-hydroxyquinidine | 3-hydroxyquinidine |

| Excretion | Primarily hepatic, ~20% renal | Primarily hepatic, ~20% renal |

| Protein Binding | 80-90% | 80-90% |

Note: Values can vary between individuals.[5][7][12]

Experimental Protocols for Quinidine Research

Synthesis of Quinidine from Quinine

Quinidine can be synthesized from its diastereomer, quinine, through an oxidation-reduction process.[13]

Protocol:

-

Oxidation of Quinine to Quinidinone (B85341):

-

Dissolve anhydrous quinine base in a suitable solvent such as boiling xylene.

-

Prepare a solution of a strong base and a ketone (e.g., sodium and benzophenone) in anhydrous xylene to form a ketyl radical.

-

Add the quinine solution to the ketyl solution and reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, treat the xylene solution with water and extract with sulfuric acid.

-

Neutralize the acidic solution with ammonia (B1221849) to precipitate quinidinone.

-

Isolate the quinidinone crystals by filtration.

-

-

Reduction of Quinidinone to Quinidine:

-

Dissolve the crystalline quinidinone in an anhydrous solvent like toluene.

-

In a separate flask, prepare a solution of a reducing agent, such as diisobutylaluminium hydride (DIBAH), in toluene.

-

Slowly add the quinidinone solution to the reducing agent solution at a controlled temperature (e.g., 0-5°C).

-

After the addition is complete, allow the reaction to proceed at room temperature. Monitor the reaction by TLC.

-

Upon completion, cautiously quench the reaction with a mixture of ethanol (B145695) and water.

-

The quinidine base will precipitate. Filter the mixture and wash the crystals.

-

The crude quinidine can be further purified by recrystallization from a suitable solvent like ethanol.

-

Diagram: Synthesis of Quinidine from Quinine

Caption: A simplified workflow for the synthesis of quinidine from quinine.

In Vitro Analysis of Ion Channel Blockade: Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for investigating the effects of quinidine on specific ion currents in isolated cardiomyocytes or cell lines expressing a particular ion channel.[2][14][15]

Protocol (Whole-Cell Configuration):

-

Cell Preparation:

-

Enzymatically isolate cardiomyocytes from animal hearts (e.g., guinea pig, rabbit) or use a cell line (e.g., HEK293) stably expressing the ion channel of interest (e.g., hERG).

-

-

Solution Preparation:

-

Prepare an external (bath) solution mimicking the extracellular fluid and an internal (pipette) solution mimicking the intracellular fluid.

-

Prepare stock solutions of quinidine in a suitable solvent and dilute to the desired final concentrations in the external solution.

-

-

Pipette Fabrication:

-

Pull glass capillary tubes to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.

-

-

Recording:

-

Mount the cell-containing coverslip onto the stage of an inverted microscope.

-

Lower the micropipette to the cell surface and apply gentle suction to form a high-resistance "gigaohm" seal.

-

Apply a brief pulse of stronger suction to rupture the cell membrane patch, achieving the whole-cell configuration.

-

-

Data Acquisition:

-

Using a patch-clamp amplifier and data acquisition software, apply specific voltage-clamp protocols to elicit and record the ion current of interest.

-

Establish a stable baseline recording.

-

Perfuse the cell with the quinidine-containing external solution and record the changes in the ion current.

-

Perform a washout with the control external solution to assess the reversibility of the drug's effect.

-

-

Data Analysis:

-

Measure the peak current amplitude before, during, and after quinidine application.

-

Calculate the percentage of current inhibition at different drug concentrations.

-

Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

-

Diagram: Patch-Clamp Electrophysiology Workflow

Caption: A typical workflow for a whole-cell patch-clamp experiment to study the effects of quinidine.

In Vivo Assessment of Antiarrhythmic Efficacy: Canine Model of Ventricular Tachycardia

Animal models are crucial for evaluating the in vivo efficacy and electrophysiological effects of antiarrhythmic drugs.[1][16]

Protocol:

-

Animal Model Creation:

-

Surgically induce a myocardial infarction in adult mongrel dogs by ligating a coronary artery.

-

Allow the animals to recover for several weeks to allow for the development of a stable arrhythmogenic substrate.

-

-

Electrophysiological Study:

-

Under anesthesia, introduce electrode catheters into the heart via peripheral vessels.

-

Perform programmed electrical stimulation to induce and characterize the baseline ventricular tachycardia (VT).

-

-

Drug Administration:

-

Administer a saline placebo or quinidine (e.g., via intravenous infusion) to the animal.

-

-

Post-Drug Electrophysiological Study:

-

Repeat the programmed electrical stimulation protocol to assess the effect of quinidine on the inducibility and characteristics (e.g., cycle length) of the VT.

-

-

Data Analysis:

-

Compare the inducibility of VT, VT cycle length, and other electrophysiological parameters (e.g., refractory periods, conduction times) before and after drug administration.

-

Conclusion

Quinidine, despite its long history, remains a compound of significant interest to the scientific community. Its complex, multi-ion channel blocking mechanism provides a valuable tool for studying the fundamental principles of cardiac electrophysiology and arrhythmia. For professionals in drug development, understanding the discovery, properties, and experimental evaluation of a foundational drug like quinidine offers important insights into the preclinical assessment of novel antiarrhythmic agents. This guide has provided a detailed overview of these aspects, with the aim of supporting continued research and development in the field of cardiovascular pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 5. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. jidps.com [jidps.com]

- 7. Relative bioavailability of this compound and quinidine sulfate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Single and multiple dose pharmacokinetics of oral quinidine sulfate and gluconate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinidine - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. drugs.com [drugs.com]

- 13. IE46996B1 - Process for the preparation of quinidine - Google Patents [patents.google.com]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 16. Quinidine/quinine: stereospecific electrophysiologic and antiarrhythmic effects in a canine model of ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Current: An In-depth Technical Guide to the Non-Ion Channel Molecular Targets of Quinidine Gluconate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine (B1679956), a class Ia antiarrhythmic agent, is well-characterized for its blockade of cardiac ion channels, a mechanism central to its therapeutic effects and proarrhythmic potential. However, its pharmacological profile extends beyond these primary targets, encompassing a range of molecular interactions that contribute to its complex clinical effects, including drug-drug interactions and off-target activities. This technical guide provides a comprehensive overview of the molecular targets of quinidine gluconate beyond ion channels, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to support further research and drug development endeavors.

Cytochrome P450 Enzymes: A Hub of Drug Metabolism and Interaction

Quinidine is a potent inhibitor of Cytochrome P450 2D6 (CYP2D6) and a substrate for Cytochrome P450 3A4 (CYP3A4). These interactions are fundamental to its pharmacokinetic profile and its significant potential for drug-drug interactions.

Quantitative Data: Inhibition of CYP2D6

Quinidine's potent inhibitory effect on CYP2D6 is well-documented. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters quantifying this interaction.

| Target Enzyme | Probe Substrate | System | Inhibition Parameter | Value (µM) | Reference |

| CYP2D6 | Dextromethorphan | Yeast Microsomes | Ki | 0.027 | [1] |

| CYP2D6 | Dextromethorphan | Human Liver Microsomes | Ki | 0.027 | [1] |

| CYP2D6 | Bufuralol | Human Liver Microsomes | Ki | 0.129 | [2] |

| CYP2D6 | Metoprolol | Human Liver Microsomes | Ki | 0.129 | [2] |

Signaling and Metabolic Pathways

The interaction of quinidine with CYP enzymes involves both its own metabolism and the inhibition of the metabolism of other drugs.

Experimental Protocol: CYP2D6 Inhibition Assay

Objective: To determine the inhibitory potential of quinidine on CYP2D6 activity in vitro.

Materials:

-

Human liver microsomes (HLM) or recombinant human CYP2D6 enzyme.

-

This compound standard.

-

CYP2D6 probe substrate (e.g., dextromethorphan, bufuralol).

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+).

-

Potassium phosphate (B84403) buffer (pH 7.4).

-

Acetonitrile or other suitable quenching solvent.

-

LC-MS/MS system for analysis.

Procedure:

-

Preparation: Prepare stock solutions of quinidine, the probe substrate, and HLM in potassium phosphate buffer.

-

Pre-incubation: In a microcentrifuge tube or 96-well plate, pre-incubate HLM with a range of quinidine concentrations at 37°C for a short period (e.g., 5-10 minutes) to allow for binding.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the CYP2D6 probe substrate and the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a cold quenching solvent, such as acetonitrile, which also precipitates the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an analysis plate or vial and quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

-

Data Analysis: Plot the rate of metabolite formation against the concentration of quinidine. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

P-glycoprotein (P-gp): A Gatekeeper of Drug Disposition

Quinidine is a potent inhibitor of the efflux transporter P-glycoprotein (P-gp, also known as MDR1 or ABCB1). This inhibition can lead to significant increases in the plasma concentrations of co-administered drugs that are P-gp substrates, such as digoxin.

Quantitative Data: P-gp Inhibition

The inhibitory effect of quinidine on P-gp-mediated transport has been quantified in various in vitro systems.

| Probe Substrate | Cell Line | Inhibition Parameter | Value (µM) | Reference |

| Digoxin | Caco-2 | IC50 | 2.2 | [3] |

| Digoxin | Caco-2 | - | 57% inhibition at 5 µM | [4][5] |

Mechanism of P-gp Inhibition

Quinidine's inhibition of P-gp leads to reduced efflux of P-gp substrates from cells, thereby increasing their intracellular concentration and systemic absorption.

Experimental Protocol: P-gp Inhibition Assay (Caco-2 Transwell Assay)

Objective: To assess the inhibitory effect of quinidine on P-gp-mediated transport of a probe substrate across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells.

-

Transwell inserts (e.g., 24-well format).

-

Cell culture medium and supplements.

-

This compound.

-

P-gp probe substrate (e.g., [3H]-digoxin).

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.

-

Scintillation counter or LC-MS/MS for substrate quantification.

Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer with well-developed tight junctions is formed (typically 21 days).

-

Monolayer Integrity Test: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Transport Study:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer.

-

Add the transport buffer containing the P-gp probe substrate and varying concentrations of quinidine to the donor chamber (either apical or basolateral side).

-

Add fresh transport buffer to the receiver chamber.

-

Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

-

Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

-

Quantification: Quantify the concentration of the probe substrate in the samples using a scintillation counter (for radiolabeled substrates) or LC-MS/MS.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for the probe substrate in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

-

The efflux ratio (Papp B-to-A / Papp A-to-B) is a measure of P-gp activity.

-

Plot the efflux ratio or the percent inhibition of B-to-A transport against the quinidine concentration to determine the IC50 value.

-

Adrenergic Receptors: A Link to Cardiovascular Side Effects

Quinidine exhibits competitive antagonism at alpha-1 and alpha-2 adrenergic receptors, which can contribute to its cardiovascular effects, such as vasodilation and hypotension.[5]

Quantitative Data: Adrenergic Receptor Binding

The binding affinity of quinidine for adrenergic receptors has been determined using radioligand binding assays.

| Receptor Subtype | Radioligand | Tissue Source | Binding Parameter | Value (µM) | Reference |

| Alpha-1 | [3H]prazosin | Rat Kidney Membranes | Ki | 1.3 | [6] |

| Alpha-1 | [3H]prazosin | Rat Heart Membranes | Ki | 2.2 | [6] |

| Alpha-2 | [3H]yohimbine | Human Platelets | Ki | 0.5 | [6] |

| Alpha-2 | [3H]yohimbine | Rat Kidney Membranes | Ki | 2.2 | [6] |

Experimental Workflow: Radioligand Binding Assay

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of quinidine for a specific adrenergic receptor subtype.

Materials:

-

Cell membranes prepared from tissues or cells expressing the adrenergic receptor of interest.

-

A specific radiolabeled ligand for the receptor (e.g., [3H]prazosin for alpha-1, [3H]yohimbine for alpha-2).

-

Unlabeled this compound.

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Isolate cell membranes from a suitable source and determine the protein concentration.

-

Assay Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled quinidine. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled antagonist).

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the quinidine concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.

-

Other Noteworthy Molecular Targets

Beyond the well-defined interactions with CYPs, P-gp, and adrenergic receptors, evidence suggests that quinidine interacts with several other molecular targets, which may contribute to its diverse pharmacological effects.

Na+/K+-ATPase

Quinidine has been shown to inhibit the Na+/K+-ATPase enzyme, also known as the sodium pump. This inhibition is dependent on the potassium concentration.[7]

| Potassium Concentration (mM) | IC50 (mM) | Reference |

| 2.5 | 0.23 ± 0.02 | [7] |

| 5 | 0.56 ± 0.18 | [7] |

| 10 | 0.82 ± 0.05 | [7] |

Muscarinic Acetylcholine (B1216132) Receptors

Quinidine exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[8] Kinetic studies have shown that quinidine can decrease both the association and dissociation rates of ligands to these receptors.[9][10]

Heme Polymerase (in Plasmodium falciparum)

The antimalarial action of quinidine is attributed to its ability to inhibit heme polymerase in the malaria parasite.[11] By forming a complex with heme, quinidine prevents its detoxification into hemozoin, leading to the accumulation of toxic free heme and parasite death.[12][13][14]

Protein Kinase A (PKA) Signaling

While not a direct target in the classical sense, PKA-mediated phosphorylation of cardiac ion channels can modulate their sensitivity to quinidine. PKA stimulation has been shown to make the IKs potassium channel less sensitive to quinidine block.[3][15] This interaction highlights the complexity of quinidine's effects within the cellular signaling milieu.

NF-κB Signaling Pathway

Some quinoline (B57606) derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[16] While direct and potent inhibition by quinidine itself is not extensively characterized, this represents a potential area for future investigation into its anti-inflammatory properties.

Conclusion

The molecular interactions of this compound extend far beyond its established role as an ion channel blocker. Its potent inhibition of CYP2D6 and P-glycoprotein underpins its significant drug-drug interaction profile. Furthermore, its antagonism of adrenergic and muscarinic receptors, along with its effects on Na+/K+-ATPase, contribute to its complex and sometimes unpredictable clinical effects. The antimalarial and potential anti-inflammatory activities of quinidine highlight further avenues of research into its diverse pharmacology. A thorough understanding of these non-ion channel targets is crucial for the safe and effective use of quinidine and for the development of new therapeutic agents with improved target selectivity. This guide provides a foundational resource for researchers and drug development professionals to navigate the multifaceted molecular pharmacology of this legacy antiarrhythmic drug.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinidine inhibition of the muscarine receptor-activated K+ channel current in atrial cells of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probing the mechanisms underlying modulation of quinidine sensitivity to cardiac I(Ks) block by protein kinase A-mediated I(Ks) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinidine is a competitive antagonist at alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinidine - Wikipedia [en.wikipedia.org]

- 9. Inhibitory effects of quinidine on rat heart muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dipot.ulb.ac.be [dipot.ulb.ac.be]

- 11. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. Probing the mechanisms underlying modulation of quinidine sensitivity to cardiac IKs block by protein kinase A-mediated IKs phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

P-glycoprotein inhibitory activity of quinidine gluconate

An In-depth Technical Guide on the P-glycoprotein Inhibitory Activity of Quinidine (B1679956)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

P-glycoprotein (P-gp), the product of the multidrug resistance gene 1 (MDR1), is a critical ATP-dependent efflux transporter that plays a pivotal role in limiting the absorption and tissue distribution of a wide array of therapeutic agents. Its overexpression is a key mechanism behind multidrug resistance (MDR) in oncology and contributes to significant drug-drug interactions (DDIs). Quinidine, a class Ia antiarrhythmic agent, is a well-established, potent inhibitor of P-gp. This technical guide provides a comprehensive overview of the P-gp inhibitory activity of quinidine, detailing its mechanism of action, quantitative inhibitory parameters, experimental protocols for its assessment, and its profound clinical implications.

Introduction to P-glycoprotein and Quinidine

P-glycoprotein is a 170-kDa transmembrane protein expressed in various tissues with excretory or barrier functions, including the intestinal epithelium, liver, kidneys, and the blood-brain barrier.[1][2][3] It functions as a biological pump, actively extruding a broad spectrum of structurally diverse xenobiotics from the intracellular to the extracellular space.[4] This action serves as a protective mechanism but also presents a major challenge in drug development, as it can significantly reduce the oral bioavailability and central nervous system (CNS) penetration of many drugs.[4][5]

Quinidine is a medication historically used to treat cardiac arrhythmias.[6] Beyond its electrophysiological effects, it has been identified as a potent inhibitor of P-gp.[1][7][8] In fact, quinidine is both a substrate and a competitive inhibitor of the transporter.[1][7][8] This dual role forms the basis of its well-documented and clinically significant interactions with other P-gp substrate drugs, most notably digoxin (B3395198).[9][10][11] Understanding the specifics of this interaction is crucial for predicting and managing DDIs and for leveraging P-gp inhibition as a strategy to enhance drug delivery.

Mechanism of P-gp Inhibition by Quinidine